methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride
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Overview
Description
Methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride is a chemical compound known for its unique diazirine ring structure. This compound is often used in photoreactive studies due to its ability to form covalent bonds upon exposure to UV light. The diazirine ring is a three-membered ring containing two nitrogen atoms, which makes it highly reactive and useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride typically involves the following steps:
Formation of the Diazirine Ring: The diazirine ring is synthesized through the reaction of a suitable precursor with a diazo compound under specific conditions.
Attachment of the Methyl Group: The methyl group is introduced through a methylation reaction, often using methyl iodide or a similar reagent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Photoreaction: Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate, which can insert into C-H, N-H, and O-H bonds.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Photoreaction: UV light (around 360 nm) is used to activate the diazirine ring.
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides under mild to moderate conditions.
Major Products
Photoreaction: The major products are covalently bonded adducts formed by the insertion of the carbene intermediate into various bonds.
Substitution Reactions: The products depend on the electrophile used, resulting in various substituted amines.
Scientific Research Applications
Methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe to study reaction mechanisms and intermediate species.
Biology: Employed in photoaffinity labeling to identify and study protein-ligand interactions.
Medicine: Utilized in the development of photoreactive drugs and diagnostic agents.
Industry: Applied in the creation of advanced materials with specific binding properties.
Mechanism of Action
The primary mechanism of action for methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride involves the formation of a carbene intermediate upon UV light exposure. This highly reactive species can insert into various bonds, forming stable covalent adducts. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological studies or reacting with small molecules in chemical research.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride
- 3-(2-Bromoethyl)-3-methyl-3H-diazirine
- 2-(3-But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
Uniqueness
Methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride is unique due to its specific structure, which combines a diazirine ring with a methylated amine group. This combination provides distinct reactivity and stability, making it particularly useful in photoreactive studies and applications requiring precise covalent modifications.
Properties
CAS No. |
2648945-94-0 |
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Molecular Formula |
C5H12ClN3 |
Molecular Weight |
149.6 |
Purity |
95 |
Origin of Product |
United States |
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